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Stigmast-5-en-3-yl acetate

Cat. No.: B7797450
M. Wt: 456.7 g/mol
InChI Key: PBWOIPCULUXTNY-UHFFFAOYSA-N
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Description

Stigmast-5-en-3-yl acetate, also ubiquitously known in scientific literature as β-Sitosterol acetate, is a acetylated derivative of the common phytosterol, β-Sitosterol (Stigmast-5-en-3β-ol) . This compound is defined by the molecular formula C31H52O2 and a molecular weight of 456.74 g/mol . It is a sterol ester that occurs naturally in various plant species and serves as a valuable biochemical reagent for life science research . Researchers utilize this compound as a standard in chromatographic analysis and as a biological material or organic compound for investigating various physiological processes . Its parent compound, β-Sitosterol, has been the subject of extensive studies for its potential biological activities. For instance, research has shown that β-Sitosterol isolated from plant sources exhibits significant immunomodulatory activity, influencing both humoral and cellular immune responses . Other studies suggest that β-Sitosterol can play a role in augmenting glucose uptake through the PI3K signaling pathway under insulin-resistant conditions, indicating potential for antidiabetic research . As a sterol derivative, it is also relevant in metabolic and cholesterol-related studies. This product is intended for research applications as a chemical reference standard or laboratory reagent. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers are responsible for confirming the product's identity and purity to meet the specific needs of their experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H52O2 B7797450 Stigmast-5-en-3-yl acetate

Properties

IUPAC Name

[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWOIPCULUXTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Sitosterol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

915-05-9
Record name beta-Sitosterol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Record name beta-Sitosterol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthetic Pathways of Stigmast 5 En 3 Yl Acetate

The identification of stigmast-5-en-3-yl acetate (B1210297) across different biological kingdoms underscores its significance in natural product chemistry. Its presence is well-documented in numerous terrestrial and aquatic organisms.

Identification in Diverse Botanical Sources

The compound is a common constituent of many angiosperm species. Research has confirmed its presence in plants such as Butea monosperma and Orthosiphon tomentosus. sigmaaldrich.comechemi.comchemicalbook.com It has also been isolated from the latex of Calotropis procera and identified in Adhatoda vasica. ekb.egnih.gov While direct isolation of the acetate form from Berberis aristata is not explicitly detailed in the provided search results, the presence of its precursor, stigmast-5-en-3-ol (β-sitosterol), has been confirmed in the heartwood of this plant.

Similarly, studies on Hibiscus sabdariffa have identified stigmast-5-en-3-ol, and in some cases, its acetate derivative, within its chemical profile. The compound has also been found in Smilax canariensis, a species endemic to the Canary Islands and Madeira. Furthermore, the parasitic plant Cuscuta reflexa has been shown to contain stigmast-5-en-3-yl acetate. The Norway spruce, Picea abies, is another botanical source from which this compound has been extracted.

The following table summarizes the documented presence of this compound or its direct precursor, β-sitosterol, in the specified angiosperm species.

Botanical SourceCompound Identified
Butea monospermaStigmasterol (B192456) 3-Acetate sigmaaldrich.comechemi.comchemicalbook.com
Orthosiphon tomentosusStigmasterol 3-Acetate sigmaaldrich.comechemi.comchemicalbook.com
Calotropis proceraStigmast-5-en-3-ol (β-Sitosterol), Urs-19(29)-en-3-yl acetate ekb.egnih.gov
Adathoda vasica(3β)-stigmast-5-en-3-ol
Berberis aristataStigmast-5-en-3-ol
Hibiscus sabdariffaStigmasta-5,22-dien-3-ol, acetate, (3.beta.,22Z)-
Smilax canariensisβ-sitosterol and stigmasterol
Cuscuta reflexaStigmast-5-en-3-yl-cetate
Picea abies(3β)-Stigmast-5-en-3-yl acetate

Detection in Fungal and Marine Organisms

Beyond the plant kingdom, this compound has been identified in other life forms. Notably, it has been isolated from the mycelia of the fungus Cordyceps sinensis. In the marine environment, the sea cucumber Muelleria lecanora has been found to contain this compound as a major component in some extracts.

This table highlights the presence of the compound in the specified fungal and marine organisms.

OrganismCompound Identified
Cordyceps sinensisBeta-Sitosteryl Acetate
Muelleria lecanoraCholest-5-EN-3-YL Acetate, Stigmasta-5,22-dien-3-ol, acetate, (3.beta.)

Elucidation of Biosynthetic Routes to this compound Precursors

The biosynthesis of this compound begins with the formation of its core sterol structure. This process involves complex and highly regulated metabolic pathways.

Mevalonate (B85504) and Deoxyxylulose Pathways in Sterol Core Formation

In plants, the synthesis of isopentenyl diphosphate (B83284) (IPP), the fundamental building block of all isoprenoids including sterols, occurs through two independent pathways: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DOXP) or non-mevalonate pathway. The MVA pathway is primarily located in the cytosol and is responsible for the biosynthesis of sterols, sesquiterpenes, and triterpenoids. The DOXP pathway, on the other hand, operates in the plastids and is involved in the synthesis of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) side-chain of chlorophyll. While these pathways are largely independent, some level of cross-talk between them can occur.

Cycloartenol (B190886) as a Key Intermediate in Plant Sterol Biosynthesis

A significant divergence in the sterol biosynthesis pathway between plants and animals/fungi occurs at the cyclization of 2,3-oxidosqualene (B107256). In higher plants, this precursor is primarily cyclized to form cycloartenol, a pentacyclic triterpenoid, by the enzyme cycloartenol synthase. Cycloartenol then serves as the crucial starting point for the synthesis of various phytosterols (B1254722). In contrast, in animals and fungi, 2,3-oxidosqualene is cyclized to lanosterol. Interestingly, recent research has suggested that some plants may also possess a minor, parallel pathway for phytosterol biosynthesis via lanosterol.

Enzymatic Mechanisms of Sterol Side-Chain Elongation and Desaturation

Following the formation of the cycloartenol core, a series of enzymatic modifications occur to produce the diverse array of plant sterols. These modifications include demethylations at the C4 and C14 positions and alterations to the side chain. The characteristic C24-alkylation of the sterol side chain in plants is a key step, catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol-C-methyltransferases (SMTs). The formation of 24-ethyl sterols, such as β-sitosterol (the precursor to this compound), involves two successive methylation reactions at the C24 position.

Further modifications, such as the introduction of a double bond at the Δ5 position in the sterol nucleus, are carried out by a series of desaturases and isomerases, ultimately leading to the formation of stigmast-5-en-3-ol. The final step in the formation of this compound is the esterification of the 3-hydroxyl group with an acetyl group, a reaction catalyzed by an acetyltransferase.

In Vivo Acetylation Processes of Stigmast-5-en-3-ol

The in vivo conversion of Stigmast-5-en-3-ol (β-sitosterol) to this compound is an enzymatic process catalyzed by specific acyltransferases. frontiersin.orgfrontiersin.org This acetylation is a key mechanism for regulating the levels of free sterols within cellular membranes. wikipedia.org In plants, two primary families of enzymes are responsible for the synthesis of steryl esters:

Acyl-CoA:sterol acyltransferases (ASATs): These enzymes are located in the endoplasmic reticulum and catalyze the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of a sterol. frontiersin.orgwikipedia.org While they can use various acyl-CoAs, the formation of the acetate ester specifically involves an acetyl-CoA donor. Research on an Arabidopsis ASAT enzyme, AtASAT1, has shown its capability to acylate various sterols. frontiersin.org

Phospholipid:sterol acyltransferases (PSATs): This class of enzymes also facilitates sterol esterification but utilizes phospholipids (B1166683) as the acyl donor instead of acyl-CoA. frontiersin.orgwikipedia.org The Arabidopsis enzyme AtPSAT1, for example, has been demonstrated to effectively acylate a range of sterols, including sitosterol. frontiersin.org The reaction catalyzed by PSAT is considered a unique, acyl-CoA-independent pathway for sterol ester formation in plants. wikipedia.org

These enzymatic processes are crucial for maintaining sterol homeostasis within the plant. By converting free sterols like β-sitosterol into their esterified forms, such as this compound, the plant can store these essential molecules and regulate their availability for membrane synthesis and other cellular functions. frontiersin.orgfrontiersin.org The esterification occurs on the 3-β-hydroxyl group of the sterol's tetracyclic ring. frontiersin.org

Compound Data Tables

Table 1: this compound

Identifier Value
IUPAC Name [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate nih.gov
Synonyms Acetyl-beta-sitosterol, β-Sitosteryl acetate nih.gov
Molecular Formula C31H52O2 nih.gov
Molecular Weight 456.7 g/mol nih.gov

Table 2: Stigmast-5-en-3-ol

Identifier Value
IUPAC Name (3β)-stigmast-5-en-3-ol
Synonyms β-Sitosterol, 22,23-Dihydrostigmasterol mdpi.com
Molecular Formula C29H50O researchgate.net
Molecular Weight 414.7 g/mol researchgate.net

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Biological Matrices

The initial step in obtaining Stigmast-5-en-3-yl acetate (B1210297) involves its extraction from the complex matrix of plant materials. Various techniques, ranging from traditional solvent-based methods to modern accelerated approaches, are employed to achieve efficient extraction.

Traditional Solvent Extraction Approaches

Traditional methods like cold maceration and Soxhlet extraction remain widely used for their simplicity and effectiveness.

Cold Maceration: This technique involves soaking the plant material in a suitable solvent at room temperature for an extended period. For instance, the dried and powdered leaves of Pterocarpus santalinoides were extracted with 80% methanol through maceration. nih.gov Similarly, 316 g of dried powdered bulbs of Allium cepa underwent cold maceration using 95% ethanol (B145695) and 5% water. In another example, the pulverized leaves of Sterculia setigera were defatted using cold maceration with hexane (B92381) before exhaustive extraction with dichloromethane (B109758). scholarsresearchlibrary.com

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously washing the plant material with a heated solvent. For example, fresh fruits of Physalis ixocarpa were lyophilized, powdered, and then subjected to Soxhlet extraction with methanol. pjps.pk Another study utilized Soxhlet extraction with n-hexane and petroleum ether to extract compounds from various plant materials, including Acacia spp. bark and Dioscorea spp. tubers. unirioja.es

Plant MaterialExtraction MethodSolvent(s)
Pterocarpus santalinoides leavesMaceration80% Methanol
Allium cepa bulbsCold Maceration95% Ethanol, 5% Water
Sterculia setigera leavesCold MacerationHexane, Dichloromethane
Physalis ixocarpa fruitsSoxhlet ExtractionMethanol
Acacia spp. bark, Dioscorea spp. tubersSoxhlet Extractionn-Hexane, Petroleum Ether

Modern Accelerated Extraction Methods

To enhance efficiency and reduce extraction time and solvent consumption, modern techniques such as accelerated solvent extraction and ultrasound-assisted extraction have been developed.

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction. mdpi.com For instance, UAE was employed to extract phenolic compounds from Astragalus armatus using an ethanol-water mixture. nih.gov The process involved dissolving the residual material in water and then extracting it with petroleum ether and ethanol. nih.gov In another application, macauba kernel oil was extracted using ultrasound-assisted extraction with ethyl acetate as the solvent. scielo.br

Plant MaterialExtraction MethodSolvent(s)
Astragalus armatusUltrasound-Assisted ExtractionEthanol-Water, Petroleum Ether
Macauba kernelsUltrasound-Assisted ExtractionEthyl Acetate

Bioassay-Guided Fractionation Strategies for Active Components

Bioassay-guided fractionation is a systematic approach used to isolate bioactive compounds from a crude extract. nih.gov This strategy involves a stepwise separation of the extract into fractions, followed by biological testing of each fraction to identify the most active ones for further purification. nih.govijpsr.com For example, a study on Pterocarpus santalinoides leaves used a carbon tetrachloride-induced hepatotoxicity model in rats to guide the fractionation and isolation of the hepatoprotective principle. nih.gov Similarly, the ethyl acetate extract of Calotropis procera latex was subjected to bioassay-guided fractionation to isolate compounds with immunomodulatory activity. ijpsr.com This approach ensures that the purification efforts are focused on the constituents responsible for the desired biological activity.

Chromatographic Separation and Purification Protocols

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes chromatographic separation to isolate and purify Stigmast-5-en-3-yl acetate.

Column Chromatography Utilizing Various Adsorbents and Elution Gradients

Column chromatography is a fundamental technique for purifying compounds from a mixture. semanticscholar.org It involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (solvent) that carries the mixture through the column. semanticscholar.org

Adsorbents and Elution: Silica gel is a commonly used adsorbent due to its polarity and ability to separate compounds based on their differential adsorption. semanticscholar.org The separation is achieved by eluting the column with a solvent system of increasing polarity, known as a gradient elution. researchgate.net For example, the ethyl acetate extract of Adenodolichos paniculatus was subjected to column chromatography on silica gel with a gradient of n-hexane and ethyl acetate. researchgate.net In another instance, the dichloromethane extract of Sterculia setigera leaves was purified using normal phase column chromatography with gradient elution. scholarsresearchlibrary.com

A typical gradient elution system for the separation of plant secondary metabolites might involve starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. researchgate.net

Extract SourceAdsorbentEluent System (Gradient)
Adenodolichos paniculatusSilica Geln-Hexane / Ethyl Acetate
Sterculia setigeraSilica GelNot specified
Eusideroxylon zwageriSilica GelSolvent Gradient Polarity (SGP)

Thin Layer Chromatography (TLC) for Fraction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable tool used throughout the purification process. It is a quick and efficient method to monitor the separation achieved in column chromatography and to assess the purity of the isolated fractions. researchgate.netdergipark.org.tr

Monitoring Fractions: Fractions collected from the column are spotted on a TLC plate, which is then developed in a suitable solvent system. The separated compounds appear as spots on the plate. dergipark.org.tr Fractions showing similar spot patterns (i.e., the same Rf values) are combined. dergipark.org.tr For example, in the isolation of compounds from Eusideroxylon zwageri, the eluates were analyzed by TLC, and those with the same color pattern were combined to yield different fractions. dergipark.org.tr

Purity Assessment: The purity of the isolated compound is confirmed when TLC analysis shows a single spot. unpad.ac.id For instance, the ethyl acetate extract of Physalis ixocarpa was analyzed by TLC using a hexane and acetone solvent system, which revealed the presence of seven spots, indicating a mixture of compounds that required further separation. pjps.pk

ApplicationDescription
Fraction MonitoringFractions from column chromatography are analyzed by TLC to identify and combine those containing the target compound.
Purity AssessmentA single spot on a TLC plate under various solvent systems indicates the purity of the isolated compound.

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a highly efficient purification technique used for the isolation of specific compounds from complex mixtures, such as plant extracts. This method is particularly well-suited for the separation of phytosterols (B1254722) and their derivatives, including this compound. The principle of preparative HPLC is based on the differential partitioning of compounds between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). By carefully selecting the column chemistry and mobile phase composition, a high degree of purification can be achieved.

For the isolation of moderately polar compounds like this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used in conjunction with a polar mobile phase, typically a mixture of solvents like acetonitrile (B52724), methanol, and water.

The process begins with a crude or semi-purified plant extract, which is dissolved in a suitable solvent and injected into the HPLC system. An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be used to separate the components. As the mobile phase flows through the column, compounds with a higher affinity for the stationary phase move more slowly than those with a greater affinity for the mobile phase, resulting in separation.

A detector, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is used to monitor the column effluent and detect the separated compounds. Fractions are collected as the compounds of interest elute from the column. The purity of the collected fractions containing this compound is then assessed using analytical HPLC. This process can be repeated to achieve the desired level of purity.

Advanced Spectroscopic Characterization for Structural Confirmation

Following isolation, a suite of advanced spectroscopic techniques is employed to unequivocally confirm the chemical structure of this compound. These methods provide detailed information about the compound's atomic connectivity, molecular formula, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, characteristic signals include a multiplet around 4.61 ppm, which is assigned to the proton at the C-3 position, shifted downfield due to the deshielding effect of the adjacent acetate group. An olefinic proton signal appears as a multiplet at approximately 5.37 ppm, corresponding to the proton at C-6. The numerous overlapping signals in the aliphatic region (approximately 0.6 to 2.4 ppm) are characteristic of the complex steroidal backbone and its side chain. A sharp singlet around 2.04 ppm corresponds to the methyl protons of the acetate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals for this compound include the carbonyl carbon of the acetate group at approximately 170.5 ppm and the carbon of the C=O group at around 21.4 ppm. The olefinic carbons, C-5 and C-6, are observed at approximately 139.6 ppm and 122.6 ppm, respectively. The C-3 carbon, attached to the acetate group, resonates around 74.0 ppm. The remaining carbon signals of the steroidal nucleus and the side chain appear in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear protons.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
374.04.61 (m)
5139.6-
6122.65.37 (m)
-OCOCH₃170.5-
-OCOCH₃21.42.04 (s)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound.

For this compound (C₃₁H₅₂O₂), the expected exact mass is 456.3967. HRMS analysis would confirm this elemental composition. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 456. A characteristic fragmentation pattern for sterol acetates is the loss of acetic acid (60 Da), leading to a prominent peak at m/z 396. This fragment corresponds to the stigmasta-3,5-diene ion. Further fragmentation of the steroidal backbone and side chain would produce a series of smaller ions, providing additional structural information.

Table 2: Key Mass Spectrometry Data for this compound

AnalysisInformation ProvidedExpected Value/Observation
HRMSMolecular FormulaC₃₁H₅₂O₂
HRMSExact Mass456.3967
MS (EI)Molecular Ion [M]⁺m/z 456
MS (EI)Key Fragment [M-CH₃COOH]⁺m/z 396

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. A strong absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching of the acetate group would appear in the region of 1240 cm⁻¹. The presence of the C=C double bond in the steroidal ring is indicated by a weaker absorption band around 1670 cm⁻¹. The C-H stretching vibrations of the sp³ and sp² hybridized carbons are observed around 2850-3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Ester (C=O)Stretch~1735
Ester (C-O)Stretch~1240
Alkene (C=C)Stretch~1670
Alkyl (C-H)Stretch2850-3000
Alkenyl (=C-H)Stretch~3030

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems or chromophores within a molecule. This compound contains an isolated (non-conjugated) double bond at the C-5 position. This isolated double bond results in a weak absorption at a wavelength below 210 nm due to a π → π* electronic transition. The absence of any significant absorption in the 220-800 nm range indicates the lack of an extended conjugated system in the molecule. The analysis is typically performed using a transparent solvent in the UV range, such as acetonitrile, cyclohexane, or ethanol.

Chemical and Enzymatic Synthesis of Stigmast 5 En 3 Yl Acetate and Analogs

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the precision of biological catalysts with chemical reactions to produce target molecules. For phytosterol esters, lipases are the most commonly employed enzymes due to their efficacy in catalyzing esterification and transesterification reactions under gentle conditions. medcraveonline.com

The enzymatic synthesis of stigmast-5-en-3-yl acetate (B1210297) involves the creation of an ester bond between the 3β-hydroxyl group of stigmast-5-en-3-ol and an acyl donor, such as acetic acid or its more reactive derivatives like vinyl acetate or acetic anhydride (B1165640). Lipases (EC 3.1.1.3) are highly efficient catalysts for this transformation. medcraveonline.com The reaction is an equilibrium process where water is formed as a byproduct; this is often managed by using an organic solvent system or a solvent-free medium to shift the equilibrium towards ester formation.

The use of lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Candida rugosa (CRL), is well-documented for the esterification of phytosterols (B1254722) with various fatty acids. mdpi.comnih.gov This process can be adapted for acetylation by using acetic acid as the substrate. For instance, the synthesis of a linolenic acid stigmasterol (B192456) ester was successfully achieved via lipase-mediated transesterification, demonstrating the feasibility of this approach for various ester derivatives. nih.govresearchgate.net Enzymatic methods are advantageous as they avoid the harsh reagents and high temperatures associated with traditional chemical synthesis, leading to higher purity and fewer side reactions. mdpi.com

The efficiency of lipase-catalyzed synthesis of phytosterol esters is highly dependent on several reaction parameters. Optimization of these factors is crucial for achieving high conversion yields and reaction rates.

Enzyme Source: The choice of lipase (B570770) is critical. Lipases from different microbial sources exhibit varying degrees of activity and stability. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B) and Lipozyme TL IM (Thermomyces lanuginosus lipase), are widely used because they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse. mdpi.comscielo.br

Reaction Conditions: Temperature significantly impacts reaction kinetics and enzyme stability. mdpi.com While higher temperatures can increase the reaction rate, excessive heat can lead to enzyme denaturation. The optimal temperature is typically determined experimentally for each specific enzyme and system. mdpi.com The molar ratio of the substrates (stigmast-5-en-3-ol to acyl donor) also plays a key role; an excess of the acyl donor can drive the reaction towards the product, though very high concentrations may cause substrate inhibition in some cases. mdpi.comredalyc.org

Solvent Systems: The reaction medium affects substrate solubility and enzyme activity. Hydrophobic organic solvents like hexane (B92381) and isooctane (B107328) are often preferred as they can dissolve the non-polar sterol substrates and minimize competitive hydrolysis by sequestering the water produced during the reaction. nih.govredalyc.org Solvent-free systems are an increasingly popular "green" alternative, where one of the liquid reactants acts as the solvent, reducing waste and simplifying downstream processing. researchgate.net

Below is a table summarizing key parameters and their effects on the enzymatic synthesis of phytosterol esters.

ParameterEffect on ReactionTypical Optimized ConditionsSource(s)
Enzyme Source Determines catalytic efficiency and stability. Immobilized enzymes allow for reuse.Novozym 435, Lipozyme TL IM, Candida rugosa lipase mdpi.com, scielo.br
Temperature Affects reaction rate and enzyme stability. A balance is needed to maximize activity without causing denaturation.30–60 °C mdpi.com, mdpi.com
Substrate Molar Ratio Influences reaction equilibrium. An excess of one reactant can increase yield but may also cause inhibition.1:1 to 1:5 (Alcohol:Acid) redalyc.org, researchgate.net
Enzyme Concentration Higher concentration generally increases the reaction rate up to a saturation point.1–12% (w/w of substrates) scielo.br
Solvent Affects substrate solubility and can shift reaction equilibrium. Hydrophobic solvents are often preferred.Hexane, Isooctane, or Solvent-Free Systems nih.gov, researchgate.net

Semi-Synthetic Derivatization Strategies

Semi-synthetic strategies begin with phytosterols extracted from natural sources, which are then chemically modified to produce the desired derivatives.

The chemical acetylation of the 3β-hydroxyl group of stigmast-5-en-3-ol is a standard esterification reaction. This method typically involves reacting the sterol with a strong acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base. nih.gov The base, commonly pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), serves to catalyze the reaction and neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively). scite.ai This approach is generally high-yielding and proceeds rapidly but may require more rigorous purification steps to remove the catalyst and byproducts compared to enzymatic methods.

Stigmast-5-en-3-ol is often prepared from the more abundant phytosterol, stigmasterol. Stigmasterol features two double bonds: one in the steroid B-ring (Δ5) and another in the side chain (Δ22). The synthesis of stigmast-5-en-3-ol requires the selective hydrogenation of the C22-C23 double bond in the side chain while preserving the C5-C6 double bond in the ring. nih.gov This regioselective hydrogenation is a key synthetic step and can be achieved using specific catalysts and reaction conditions that favor the reduction of the less-hindered side-chain double bond. nih.gov The resulting stigmast-5-en-3-ol serves as the direct precursor for the synthesis of stigmast-5-en-3-yl acetate.

The synthetic principles used for this compound can be extended to produce a wide array of related phytosterol derivatives.

Phytosterol Esters: By substituting acetic acid with other carboxylic acids (e.g., fatty acids like oleic acid, myristic acid, or linolenic acid), a variety of phytosterol esters can be synthesized using either enzymatic or chemical esterification methods. nih.govnih.gov These esters often exhibit different physical properties, such as improved oil solubility, compared to the free sterols. nih.govresearchgate.net

Phytosterol Glycosides: In addition to esters, the hydroxyl group of phytosterols can be linked to a carbohydrate moiety to form steryl glycosides. These compounds occur naturally and can also be synthesized in the laboratory. mdpi.com The synthesis typically involves reacting the sterol with an activated sugar derivative under conditions that promote the formation of a glycosidic bond.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Acetyl Moiety on Biological Activity and Biotransformation

The most significant structural feature of Stigmast-5-en-3-yl acetate (B1210297) is the acetate group esterified to the hydroxyl at the C-3 position of the steroid nucleus. This modification has a profound impact on the compound's polarity, stability, and metabolic fate.

The acetylation of the 3β-hydroxyl group converts the parent sterol, β-sitosterol (stigmast-5-en-3-ol), into a more lipophilic compound. This ester linkage often functions as a prodrug feature. In biological systems, the acetyl moiety can be readily hydrolyzed by esterase enzymes to release the active β-sitosterol. This biotransformation is a critical step, as the free 3β-hydroxyl group is often considered essential for the molecule's activity, such as its ability to integrate into cell membranes and interact with protein binding sites.

Studies on microbial bioconversion support this metabolic pathway. For instance, the bacterium Rhodococcus erythropolis is capable of cleaving the ester bond of β-sitosterol acetate to release free β-sitosterol. Interestingly, the nature of the ester group influences subsequent metabolism; while the same bacterium can convert β-sitosterol palmitate into both free β-sitosterol and stigmast-4-ene-3-one, its conversion of β-sitosterol acetate stops at the production of free β-sitosterol. researchgate.net This suggests the acetyl group, while facilitating transport or absorption due to increased lipophilicity, must be removed for the full spectrum of biological activity of the core stigmastane (B1239390) structure to be expressed.

The importance of the C-3 position modification is further highlighted in studies of other β-sitosterol derivatives. For example, replacing the hydroxyl group with larger moieties, such as oleate (B1233923) or glucoside groups, has been shown to significantly alter or reduce cytotoxic activity compared to the parent β-sitosterol, indicating that the size and nature of the substituent at this position are key determinants of the pharmacological profile.

Stereochemical Influences on Pharmacological Profiles

The pharmacological activity of steroids is highly dependent on their stereochemistry. The stigmastane skeleton has a rigid, complex, and highly defined three-dimensional structure with multiple chiral centers that are crucial for specific interactions with biological receptors and enzymes.

The steroid nucleus of Stigmast-5-en-3-yl acetate is characterized by a trans-fusion between its cyclic rings (B/C and C/D), which results in a relatively flat, planar structure. slideshare.net This specific conformation is essential for its biological function. The acetate group at the C-3 position is in the beta (β) configuration, meaning it projects above the plane of the ring system. This is a characteristic feature of naturally occurring steroids and is critical for proper orientation within a binding site. slideshare.net

Computational Approaches for Predicting Molecular Targets and Binding Affinity

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting the molecular targets of this compound and understanding the energetics of its binding interactions. These in silico techniques allow researchers to model the interaction between the ligand (the phytosterol) and a macromolecular target (a protein) at the atomic level.

While specific docking studies on this compound are limited, extensive research on its parent compound, β-sitosterol, provides significant insight. Molecular docking simulations have shown that β-sitosterol can effectively bind to the active sites of various enzymes, including those involved in metabolic diseases. For example, β-sitosterol and the related stigmasterol (B192456) have demonstrated strong binding affinities for α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. jppres.com These studies reveal that the interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket. jppres.com

Docking studies on other esters of β-sitosterol have shown that modifications at the C-3 position can enhance binding affinity. For instance, fluorinated benzoyloxy derivatives of β-sitosterol exhibited stronger binding energies against a lung cancer protein target compared to the parent β-sitosterol. asianpubs.org This suggests that the ester group, such as the acetyl moiety in this compound, could potentially modulate the binding affinity for specific targets. It is hypothesized that after initial binding, the acetate may be hydrolyzed, allowing the free hydroxyl group of β-sitosterol to form more directed interactions.

Table 2: Predicted Binding Affinities of Related Phytosterols (B1254722) with Various Protein Targets from Molecular Docking Studies

Compound Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example)
β-Sitosterol α-Amylase -10.0 Trp59, Tyr62, Gln63, Leu162, Ala198 jppres.com
β-Sitosterol α-Glucosidase -7.5 Trp376, Trp481, Asp518, Phe525, Phe649 jppres.com
β-Sitosterol SIRT1 -9.1 Ile223, Ile227, Pro212 nih.gov
Stigmasterol α-Amylase -10.0 Trp58, Trp59, Tyr62, Gln63, Leu165 jppres.com
3-β-(4-fluoro benzoyloxy)stigmast-5-en 2ITO (Lung Cancer Protein) -9.6 Not specified asianpubs.org

Note: Data is compiled from studies on related compounds to illustrate the application of computational methods.

Comparative Analysis of this compound with Related Phytosterols and Their Derivatives

This compound belongs to the stigmastane class of phytosterols. Its biological profile is best understood by comparing it to structurally similar and more extensively studied phytosterols like β-sitosterol, stigmasterol, and campesterol (B1663852).

β-Sitosterol: This is the direct precursor to this compound, differing only by the presence of a hydroxyl group at C-3 instead of an acetate group. β-Sitosterol is one of the most abundant phytosterols and is known for a wide range of activities, including cholesterol-lowering, anti-inflammatory, immunomodulatory, and antidiabetic effects. epa.govresearchgate.net As this compound is likely a prodrug of β-sitosterol, it is expected to share this spectrum of activities following in vivo hydrolysis.

Stigmasterol: This phytosterol is structurally very similar to β-sitosterol but possesses an additional double bond in its side chain at the C-22 position. This subtle change influences its biological properties. Stigmasterol has also been reported to have cholesterol-lowering, anti-inflammatory, antioxidant, and anticancer properties. nih.gov However, the C-22 double bond makes the side chain more rigid, which can affect how it fits into cell membranes and interacts with protein targets, potentially leading to differences in the potency and mechanism of action compared to the saturated side chain of the stigmastane series.

Campesterol: Campesterol differs from β-sitosterol in the alkylation at C-24, featuring a methyl group instead of an ethyl group. This smaller side chain substituent affects its absorption and metabolism. While it also exhibits cholesterol-lowering activity, its efficiency and interaction with transporters can differ from those of β-sitosterol. mdpi.com

The primary advantage of the acetate derivative over its free sterol form may lie in its physicochemical properties, potentially leading to improved formulation characteristics or altered absorption kinetics. However, the fundamental biological activities are largely dictated by the common stigmastane core structure that is unmasked after biotransformation. All these phytosterols have very low systemic bioavailability, with much of their effect, particularly on cholesterol levels, being exerted within the gastrointestinal tract. mdpi.com

Table 3: Structural and Functional Comparison of this compound and Related Phytosterols

Compound Name Core Structure Key Structural Difference Primary Reported Activities
This compound Stigmastane Acetate group at C-3β Expected to mirror β-sitosterol after hydrolysis.
β-Sitosterol Stigmastane Hydroxyl group at C-3β Cholesterol-lowering, anti-inflammatory, antidiabetic, immunomodulatory. epa.govresearchgate.net
Stigmasterol Stigmastane Hydroxyl at C-3β; Double bond at C-22 Cholesterol-lowering, anti-inflammatory, antioxidant, anticancer. nih.gov

| Campesterol | Campestane | Hydroxyl at C-3β; Methyl group at C-24 | Cholesterol-lowering, anti-inflammatory. mdpi.com |

Advanced Analytical Methodologies for Detection and Quantification

Quantitative and Qualitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Stigmast-5-en-3-yl acetate (B1210297) and its parent sterol, Stigmast-5-en-3-ol (β-sitosterol). thepharmajournal.comjapsonline.cominnovareacademics.in This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

For qualitative analysis, the mass spectrometer plays a critical role. After the compound is separated on the GC column, it is ionized, typically through electron impact (EI). The resulting fragmentation pattern produces a unique mass spectrum, which acts as a chemical "fingerprint." By comparing this spectrum to established spectral libraries, such as those from the National Institute of Standards and Technology (NIST), the identity of the compound can be confirmed with a high degree of confidence. innovareacademics.in

Quantitative analysis via GC-MS involves measuring the detector's response to a specific amount of the analyte. The area of the chromatographic peak corresponding to Stigmast-5-en-3-yl acetate is proportional to its concentration in the sample. thepharmajournal.com By running a series of standards with known concentrations, a calibration curve can be constructed to accurately determine the quantity of the compound in an unknown sample. In many phytochemical studies, quantification is expressed as a relative percentage of the total identified components in an extract. thepharmajournal.comjapsonline.com

GC-MS analysis of plant extracts has successfully identified related phytosterols (B1254722), demonstrating the method's efficacy. For instance, in various extracts of Cenchrus setigerus, Stigmast-5-en-3-ol was identified and quantified as a percentage of the total extract composition. thepharmajournal.com

Table 1: Example GC-MS Parameters for Phytosterol Analysis

Parameter Typical Setting
GC System Agilent 7890B or similar
Column HP-5 (or equivalent 5% phenyl methyl polysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Inlet Temperature 260-280 °C
Oven Program Ramped temperature program (e.g., starting at 60-80°C, increasing to ~300°C)
MS Detector Quadrupole or Ion Trap
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | 50-650 m/z |

High-Performance Liquid Chromatography (HPLC) for Precision Quantification in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, especially in complex mixtures or when the compound is not sufficiently volatile for GC. HPLC offers high resolution and sensitivity and is particularly useful for quantifying analytes in pharmaceutical formulations and biological samples. chromatographyonline.comsielc.com

In a typical HPLC setup for sterol analysis, a reversed-phase column (such as a C18 column) is used. The separation is achieved by passing a pressurized liquid solvent mixture (the mobile phase), often consisting of acetonitrile (B52724) and water, through the column. sielc.com Compounds in the mixture interact differently with the stationary phase of the column, causing them to separate and elute at different times.

Detection is commonly performed using an ultraviolet (UV) detector, as many sterols exhibit absorbance in the lower UV range (around 200-210 nm). sielc.comresearchgate.net For quantification, the peak area of the analyte is measured and compared against a calibration curve generated from pure standards, similar to GC-MS. The precision of this method allows for its use in routine quality control and the standardization of extracts. chromatographyonline.com

While specific validated methods for this compound are not extensively detailed in the literature, the principles of HPLC analysis for related sterols and esters are well-established and directly applicable. chromatographyonline.comsielc.com

Table 2: General HPLC Parameters for Sterol Ester Analysis

Parameter Typical Setting
HPLC System Standard analytical HPLC system
Column Newcrom R1, C18, or similar reversed-phase column
Mobile Phase Isocratic or gradient mixture of Acetonitrile (MeCN) and Water
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 200-210 nm
Injection Volume 1-10 µL

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Spectrophotometric Assays for Biological Activity Evaluation in Research Models (e.g., MTT assays for cellular response)

Spectrophotometric assays are essential tools for evaluating the biological activity of compounds like this compound in cellular and biochemical research. These assays rely on measuring changes in light absorbance to quantify a biological outcome, such as cell viability or antioxidant activity.

One of the most common spectrophotometric methods for assessing cytotoxic or antiproliferative effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. scielo.org.mx This assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple formazan (B1609692) product, which is insoluble in water. scielo.org.mx The amount of formazan produced, which can be quantified by measuring its absorbance at a specific wavelength (typically around 570 nm) after solubilization, is directly proportional to the number of living cells.

Research on the parent compound, Stigmast-5-en-3-ol, has utilized this methodology to determine its antiproliferative effects on various cancer cell lines. nih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

Table 3: Research Findings for Stigmast-5-en-3-ol using MTT Assay

Cell Line Cell Type IC₅₀ Value (µg/mL)
HL-60 Human Leukemia 37.82
MCF-7 Human Breast Cancer 45.17

Data from a study on the parent compound, Stigmast-5-en-3-ol, illustrates the application of the MTT assay for this class of sterols. nih.gov

Another relevant spectrophotometric method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which is used to measure a compound's free radical scavenging or antioxidant activity. mdpi.com The DPPH radical has a deep violet color in solution, and its absorbance is measured at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades. The decrease in absorbance is proportional to the antioxidant capacity of the tested compound or extract. mdpi.com

Ecological Role and Environmental Implications of Stigmast 5 En 3 Yl Acetate

Role in Plant Defense Mechanisms and Interspecies Chemical Ecology

Stigmast-5-en-3-yl acetate (B1210297), as a derivative of the prominent phytosterol β-sitosterol, is implicated in the complex chemical defense systems of plants. While direct studies on the acetate form are limited, the functions of its parent compound and related phytosterols (B1254722) provide a strong framework for understanding its ecological role. Phytosterols are integral components of plant cell membranes, influencing their fluidity and permeability, and also serve as precursors to various secondary metabolites involved in defense wikipedia.org.

The primary role of phytosterols like β-sitosterol, and by extension its acetylated form, in plant defense is multifaceted. They can act as deterrents to herbivores. For instance, some insects are unable to dealkylate phytosterols to cholesterol, which is essential for their development, leading to developmental issues or death. Furthermore, the presence of specific sterols can make plant tissues less palatable or digestible to herbivores nih.gov.

In the broader context of interspecies chemical ecology, phytosterols can influence the interactions between plants and other organisms. They can act as allelochemicals, which are chemical compounds that affect the growth, survival, or reproduction of other species. For example, the release of certain phytosterols into the soil can inhibit the growth of competing plants.

Additionally, phytosterols are involved in plant responses to pathogens. They can modulate plant immune responses and are precursors to brassinosteroids, a class of plant hormones that regulate growth and development, as well as responses to biotic and abiotic stress. The modification of the hydroxyl group to an acetate ester in Stigmast-5-en-3-yl acetate may alter its solubility and stability, potentially influencing its localization within the plant and its effectiveness as a defensive compound.

Table 1: Examples of Phytosterols and Their Roles in Plant Defense

CompoundPlant Source(s)Role in Defense
β-Sitosterol Wide range of plants- Structural component of membranes - Precursor to defense hormones (brassinosteroids) - Can deter some insect herbivores
Stigmasterol (B192456) Soybeans, Calabar bean- Similar roles to β-sitosterol - Can be toxic to certain insects
Campesterol (B1663852) Canola oil, corn oil- Precursor to brassinosteroids - Involved in membrane function under stress
α-Spinasterol Spinach- Exhibits insecticidal properties

This table provides examples of related phytosterols to infer the potential roles of this compound.

Environmental Fate and Biotransformation Pathways

The environmental fate of this compound is largely governed by its chemical structure, particularly the steroidal backbone and the acetate ester linkage. While specific studies on this compound are scarce, its fate can be inferred from research on related phytosterols and their esters.

Upon release into the environment, this compound is likely to be found in soil and aquatic sediments due to its relatively low water solubility. The primary degradation pathway is expected to be microbial biotransformation. Microorganisms, particularly bacteria and fungi, possess the enzymatic machinery to break down complex organic molecules like steroids.

The biotransformation of this compound would likely begin with the hydrolysis of the acetate ester by esterase enzymes, yielding β-sitosterol and acetic acid. Acetic acid is a readily biodegradable compound that can be utilized by a wide range of microorganisms. The resulting β-sitosterol would then undergo further degradation.

The aerobic biodegradation of the sterol ring system is a complex process initiated by the oxidation of the A-ring, followed by the cleavage of the ring structure. This process ultimately leads to the mineralization of the compound to carbon dioxide and water under aerobic conditions. In anaerobic environments, the degradation process is much slower and may involve different microbial pathways.

The persistence of this compound in the environment will depend on various factors, including microbial population density, temperature, pH, and the availability of other nutrients. The ester form may have a different bioavailability and susceptibility to microbial attack compared to the free sterol.

Table 2: Potential Biotransformation Steps of this compound

StepTransformationMediating AgentResulting Products
1. Hydrolysis Cleavage of the acetate ester bondMicrobial esterasesβ-Sitosterol and Acetic Acid
2. Ring Oxidation Oxidation of the sterol A-ringMicrobial oxygenasesVarious hydroxylated and ketonic intermediates
3. Ring Cleavage Opening of the sterol ring systemMicrobial enzymesAliphatic carboxylic acids
4. Mineralization Complete degradationAerobic microorganismsCarbon dioxide, water, and biomass

This table outlines a plausible pathway based on the degradation of related sterols and their esters.

Potential Interactions with Environmental Contaminants (e.g., Heavy Metal Binding)

Phytosterols, including β-sitosterol, have been found in wastewater treatment plants where they can bind with heavy metals like lead and zinc biosynth.com. This binding is likely facilitated by the hydroxyl group on the sterol molecule. In the case of this compound, the presence of the acetate group at the 3-position may alter its binding affinity for heavy metals compared to the free sterol.

The interaction could occur through chelation, where the oxygen atoms in the acetate group and potentially other parts of the molecule could form coordination bonds with metal ions nih.govscientificliterature.orghealthline.comnih.gov. This process could influence the mobility and bioavailability of heavy metals in the environment. If this compound forms stable complexes with heavy metals, it could potentially reduce their toxicity by sequestering them. However, it could also potentially increase their transport in certain environmental compartments.

Table 3: Potential Heavy Metal Interactions of Related Phytosterols

PhytosterolHeavy Metal(s)Observed or Potential Interaction
β-Sitosterol Lead (Pb), Zinc (Zn)Binding observed in wastewater treatment plants biosynth.com
Stigmasterol Cadmium (Cd), Copper (Cu)Potential for chelation due to hydroxyl groups
Campesterol Nickel (Ni), Chromium (Cr)Potential for complex formation

This table is based on findings for the parent compound and suggests potential interactions for this compound, though the acetate group may modify this activity.

Future Research Directions for Stigmast 5 En 3 Yl Acetate

Elucidation of Novel Molecular Targets and Signaling Cascades

A primary objective for future research is the precise identification of the molecular targets and signaling pathways modulated by Stigmast-5-en-3-yl acetate (B1210297). While studies on β-sitosterol have implicated several pathways, it is crucial to determine if the acetate derivative acts similarly, or possesses unique mechanisms of action.

Research on β-sitosterol has identified direct binding proteins, which may also serve as targets for its acetate form. An affinity chromatography approach using biotinylated β-sitosterol successfully identified 17β-hydroxysteroid dehydrogenase type 4 (17β-HSD4) and Extended-Synaptotagmin-1 (E-Syt1) as novel binding proteins. nih.gov Future studies should employ similar unbiased, large-scale screening techniques, such as affinity chromatography coupled with mass spectrometry, to identify the direct cellular interactors of Stigmast-5-en-3-yl acetate.

Furthermore, investigations into β-sitosterol have demonstrated its influence on critical signaling cascades involved in various cellular processes. For instance, it has been shown to inhibit the proliferation of bovine preadipocytes by inducing cell cycle arrest at the G2/M phase through the suppression of CCNB1 expression. nih.gov In bovine mammary epithelial cells, β-sitosterol appears to regulate milk fat and protein synthesis by modulating the JAK2/STAT5 and mTOR signaling pathways. mdpi.com In the context of cancer, β-sitosterol has been found to deactivate Akt/GSK-3β signaling, which is crucial for inhibiting epithelial-mesenchymal transition in pancreatic cancer cells. nih.gov

Future research should systematically investigate the impact of this compound on these and other key signaling pathways. This will provide a deeper understanding of its bioactivity and help to identify its potential as a therapeutic agent for a range of conditions.

Table 1: Known Molecular Targets and Signaling Pathways of β-Sitosterol

Target/PathwayObserved EffectCell/Model SystemPotential Implication
17β-HSD4Direct BindingMouse MacrophagesAnti-inflammatory effects
E-Syt1Direct BindingMouse MacrophagesModulation of cellular signaling
Akt/GSK-3β SignalingDeactivationPancreatic Cancer CellsInhibition of cancer cell migration and invasion
CCNB1Suppressed ExpressionBovine PreadipocytesInhibition of cell proliferation
JAK2/STAT5 PathwayEnhanced ExpressionBovine Mammary Epithelial CellsRegulation of milk protein synthesis
mTOR PathwayUpregulationBovine Mammary Epithelial CellsRegulation of milk synthesis

Exploration of Synergistic Effects in Combination with Other Bioactive Agents

The investigation of synergistic interactions between this compound and other bioactive compounds represents a promising avenue for enhancing therapeutic efficacy. Combination therapies often allow for lower doses of individual agents, potentially reducing toxicity while achieving a more potent effect.

A notable study demonstrated a significant synergistic anti-pancreatic cancer effect when β-sitosterol was combined with the chemotherapy drug gemcitabine. nih.gov This combination led to enhanced inhibition of tumor growth in both in vitro cell lines (MIAPaCa-2 and BXPC-3) and in vivo xenograft models. nih.gov The synergy was attributed to the modulation of apoptosis and inhibition of the epithelial-mesenchymal transition. nih.gov Another study reported synergistic anticancer activity between β-sitosterol and stigmasterol (B192456) against breast cancer cell lines (MCF-7 and MDA-MB-231). africanjournalofbiomedicalresearch.comresearchgate.net

These findings strongly suggest that this compound could be a valuable component in combination therapies. Future research should systematically screen for synergistic effects with a wide range of agents, including:

Conventional Chemotherapeutics: To potentially enhance their efficacy and overcome drug resistance in various cancers.

Other Phytosterols (B1254722): Combining different phytosterols like campesterol (B1663852) and stigmasterol may lead to additive or synergistic effects.

Natural Bioactive Compounds: Exploring combinations with other plant-derived compounds, such as polyphenols and flavonoids, could uncover novel therapeutic strategies.

The Bliss independence model and other analytical methods can be employed to quantitatively assess whether the combined effects are synergistic, additive, or antagonistic. researchgate.net

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain deeper insights into the mechanisms of action of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and application of more sophisticated and physiologically relevant models are crucial for preclinical evaluation.

Current in vitro research on related phytosterols has utilized various cancer cell lines, including human leukemia (HL-60), breast cancer (MCF-7), and pancreatic cancer (MIAPaCa-2, BXPC-3) cells. nih.govnih.gov In vivo studies have employed Triton-induced hyperlipidemic rats and hybrid mice with B16F10 melanoma cells to investigate antihyperlipidemic and antitumor activities, respectively. researchgate.net

Future studies should incorporate advanced models such as:

3D Organoid Cultures: Patient-derived tumor organoids or organoids of healthy tissues (e.g., intestine, liver) can more accurately replicate the complex cellular architecture and microenvironment of human organs. These models are invaluable for studying drug efficacy and mechanisms in a more patient-relevant context.

Microphysiological Systems (Organs-on-a-Chip): These devices allow for the culture of human cells in a way that mimics the structure and function of human organs, providing a powerful platform for studying compound absorption, metabolism, and toxicity.

Humanized Animal Models: The development of mice with a humanized immune system or other human-specific components can provide more accurate predictions of human responses to therapeutic agents. nih.gov

Caco-2 Cell Monolayers: This established in vitro model of the human intestinal epithelium is useful for studying the bioavailability and transport mechanisms of compounds like phytosterol esters. researchgate.net

The use of these advanced models will facilitate a more comprehensive understanding of the pharmacokinetics and pharmacodynamics of this compound, bridging the gap between preclinical research and clinical applications.

Application of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful, unbiased approaches to comprehensively profile the biological effects of this compound. These high-throughput methods can reveal global changes in gene expression, protein levels, and metabolite profiles, providing a holistic view of the compound's mechanism of action. nih.gov

Transcriptomics: RNA-sequencing (RNA-seq) can identify all genes that are upregulated or downregulated in response to treatment. Transcriptomic analyses of β-sitosterol have already revealed its impact on the proliferation and differentiation of bovine preadipocytes by identifying key differentially expressed genes and affected pathways, such as the PPAR signaling pathway. nih.govnih.gov

Proteomics: Mass spectrometry-based proteomics can quantify changes in the entire proteome of a cell or tissue. This can validate transcriptomic findings at the protein level and uncover post-translational modifications that regulate protein function.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. It can identify alterations in metabolic pathways, providing insights into how the compound affects cellular energy, lipid metabolism, and other key functions.

Integrating data from these different omics platforms can provide a multi-dimensional understanding of the cellular response to this compound. nih.gov This systems biology approach is essential for constructing detailed molecular networks, identifying novel biomarkers of efficacy, and generating new hypotheses for further investigation.

Table 2: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyResearch QuestionPotential Findings
Transcriptomics How does the compound alter gene expression?Identification of regulated genes and signaling pathways (e.g., cell cycle, apoptosis, inflammation).
Proteomics What are the changes in protein abundance and modification?Confirmation of gene expression changes, identification of protein targets and regulated pathways.
Metabolomics How does the compound affect cellular metabolism?Discovery of altered metabolic pathways (e.g., lipid metabolism, glycolysis) and key metabolite biomarkers.

Sustainable Production Methods through Biosynthetic Engineering

The traditional extraction of phytosterols from plant sources can be inefficient and subject to variability based on agricultural conditions. acib.at Biosynthetic engineering offers a sustainable, consistent, and scalable alternative for the production of this compound and its precursors.

Significant progress has been made in engineering microorganisms, particularly the yeast Saccharomyces cerevisiae and Komagataella phaffii (Pichia pastoris), for the de novo biosynthesis of sterols. nih.govresearchgate.net These microbial platforms offer several advantages, including rapid growth, cultivation in inexpensive media, and the ability to perform complex biochemical transformations. acib.at

Key strategies in the metabolic engineering of yeast for phytosterol production include:

Upregulating the Mevalonate (B85504) (MVA) Pathway: Overexpressing rate-limiting enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (Hmgrp) can increase the flux towards sterol precursors. nih.gov

Introducing Heterologous Genes: Expressing plant-specific enzymes, such as those in the post-squalene synthesis pathway, can direct metabolism towards the production of specific phytosterols like campesterol and β-sitosterol. nih.govresearchgate.net

Downregulating Competing Pathways: Minimizing the production of native yeast sterols, such as ergosterol, can free up precursors for the synthesis of the desired phytosterol. nih.gov

For the production of this compound specifically, "green" biocatalytic methods can be employed. Lipases have been shown to be effective biocatalysts for the esterification of phytosterols with fatty acids to produce phytosterol esters in a sustainable manner. mdpi.combohrium.com Future research should focus on optimizing these microbial and enzymatic systems to create efficient and environmentally friendly manufacturing processes for this compound, ensuring a reliable supply for further research and potential commercialization.

Q & A

Q. What is the biochemical significance of Stigmast-5-en-3-yl acetate in lipid metabolism studies?

this compound (a cholesterol derivative) serves as a stable analog of cholesterol esters, enabling researchers to study lipid dynamics, membrane organization, and intracellular transport mechanisms. Its acetylated structure enhances stability compared to free cholesterol, making it suitable for long-term experiments. Methodologically, it is used to track lipid trafficking via isotopic labeling (e.g., deuterated acetate) combined with mass spectrometry .

Q. How is this compound synthesized, and what are the critical purity considerations?

The compound is synthesized via acetylation of stigmasterol using acetic anhydride under controlled catalytic conditions (e.g., pyridine or DMAP). Purity validation requires HPLC (>98%) and NMR to confirm the absence of unreacted sterols or oxidation byproducts. Contaminants like stigmastanol derivatives can skew membrane fluidity assays, necessitating rigorous purification .

Q. What experimental models are best suited for studying its role in atherosclerosis?

In vitro models include human macrophage cell lines (e.g., THP-1) treated with oxidized LDL to simulate foam cell formation. In vivo, ApoE⁻/⁻ mice fed high-cholesterol diets are used to assess plaque accumulation. Researchers should quantify aortic lesions via histology (Oil Red O staining) and measure systemic lipid profiles to correlate findings .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining stereochemistry and intermolecular interactions. Challenges include crystal polymorphism; annealing techniques or co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve diffraction quality. Data validation requires R-factor analysis (<0.05) and electron density mapping .

Q. What methodologies address contradictions in its membrane fluidity effects across studies?

Discrepancies arise from variations in lipid composition (e.g., phosphatidylcholine vs. sphingomyelin bilayers) and temperature regimes. To standardize results, use fluorescence anisotropy with DPH probes and compare phase transitions via differential scanning calorimetry (DSC). Meta-analyses of existing data should account for bilayer asymmetry and cholesterol-to-phospholipid ratios .

Q. How can researchers optimize its solubility for in vivo delivery systems?

Solubility challenges in aqueous media require nanoformulation strategies:

  • Liposomes : Incorporate phospholipids (DOPC/DOPE) and PEGylation for stability.
  • Cyclodextrin complexes : Use β-cyclodextrin derivatives to enhance bioavailability.
  • Emulsions : Leverage nonionic surfactants (e.g., Tween-80) for intravenous administration. Quantify encapsulation efficiency via UV-Vis spectroscopy and validate biocompatibility with hemolysis assays .

Q. What advanced techniques elucidate its interactions with lipid raft proteins?

Co-immunoprecipitation (Co-IP) coupled with Western blotting identifies binding partners like caveolin-1. Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) quantifies binding affinities. For spatial resolution, super-resolution microscopy (STED/PALM) maps colocalization in lipid rafts .

Methodological Tables

Table 1: Key Analytical Techniques for this compound

TechniqueApplicationCritical ParametersReference
HPLC-ELSDPurity assessmentColumn: C18, mobile phase: MeCN/H₂O (95:5)
NMR (¹H/¹³C)Structural confirmationSolvent: CDCl₃, δ 0.5-5.5 ppm
MALDI-TOF MSIsotopic labeling efficiencyMatrix: DHB, laser intensity: 20 kV

Table 2: Common Experimental Artifacts and Mitigation Strategies

ArtifactSourceMitigation
Oxidation byproductsAir exposure during synthesisUse argon atmosphere, add BHT
Crystal twinningPoor crystallization conditionsOptimize solvent vapor diffusion
Lipid bilayer leakageHigh sterol concentrationMaintain ≤30 mol% in vesicles

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Stigmast-5-en-3-yl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.